Lithium(1+)4-chloro-6-methylpyridazine-3-carboxylate

Lipophilicity Solubility Drug design

Lithium(1+) 4-chloro-6-methylpyridazine-3-carboxylate (CAS 2803862-57-7) is a pre-formed lithium carboxylate salt of a 1,2-diazine heterocycle, possessing a chloro leaving group at C4, a methyl electron-donating group at C6, and a carboxylate function at C3 chelated to a lithium cation. The compound belongs to the pyridazine-3-carboxylate family and serves as a versatile intermediate in medicinal and agricultural chemistry, particularly as a building block for kinase inhibitor scaffolds and for directed ortho‑metalation strategies capitalizing on the lithium–carboxylate chelation motif.

Molecular Formula C6H4ClLiN2O2
Molecular Weight 178.5 g/mol
Cat. No. B13561825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)4-chloro-6-methylpyridazine-3-carboxylate
Molecular FormulaC6H4ClLiN2O2
Molecular Weight178.5 g/mol
Structural Identifiers
SMILES[Li+].CC1=CC(=C(N=N1)C(=O)[O-])Cl
InChIInChI=1S/C6H5ClN2O2.Li/c1-3-2-4(7)5(6(10)11)9-8-3;/h2H,1H3,(H,10,11);/q;+1/p-1
InChIKeyJTALLEVVLXCYFG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 4-Chloro-6-Methylpyridazine-3-Carboxylate: A Multi-Functional Pyridazine Building Block for Kinase-Targeted Synthesis


Lithium(1+) 4-chloro-6-methylpyridazine-3-carboxylate (CAS 2803862-57-7) is a pre-formed lithium carboxylate salt of a 1,2-diazine heterocycle, possessing a chloro leaving group at C4, a methyl electron-donating group at C6, and a carboxylate function at C3 chelated to a lithium cation . The compound belongs to the pyridazine-3-carboxylate family and serves as a versatile intermediate in medicinal and agricultural chemistry, particularly as a building block for kinase inhibitor scaffolds and for directed ortho‑metalation strategies capitalizing on the lithium–carboxylate chelation motif .

Why the Lithium Salt of 4-Chloro-6-Methylpyridazine-3-Carboxylate Cannot Be Replaced by the Free Acid or Simple Esters


In-class compounds such as the parent free carboxylic acid, methyl ester, or even other alkali‑metal salts cannot be substituted for lithium(1+) 4‑chloro‑6‑methylpyridazine‑3‑carboxylate without risking altered reactivity, solubility, and downstream performance. The lithium cation is not a mere counter‑ion; it simultaneously activates the carboxylate as a latent directing group for regioselective ortho‑metalation [1] while the chloro substituent provides a distinct oxidative‑addition handle for cross‑coupling [2]. In contrast, the free acid (CAS 914637-40-4) exhibits a defined melting point of 165–167 °C and limited solubility in aprotic organic media [3], and the methyl ester (CAS 2407962-27-8) lacks the chelation‑controlled reactivity that the lithium carboxylate embeds. Together, these orthogonal functional handles render the lithium salt uniquely suited for sequential, one‑pot diversification sequences that are incompatible with its analogs, making generic substitution technically unsound.

Quantitative Differentiation Data: Lithium 4-Chloro-6-Methylpyridazine-3-Carboxylate vs. Closest Analogs


Lipophilicity Advantage: Lithium Salt LogP vs. Free Acid Melting Point

The lithium salt exhibits a predicted LogP (octanol/water partition coefficient) of 0.67872, derived from its topological polar surface area (TPSA = 52.08 Ų) and hydrogen‑bond acceptor count (4) . In contrast, the free acid (3‑chloro‑6‑methylpyridazine‑4‑carboxylic acid, CAS 914637-40-4) is a crystalline solid with a melting point of 165–167 °C, high lattice energy, and an expected lower LogP due to intermolecular hydrogen‑bonding and the absence of the solubilising lithium cation [1]. The ~0.68 LogP of the lithium salt places it in a range favorable for membrane permeability, whereas the free acid’s high melting point and strong dimerisation tendency hinder its dissolution in common reaction solvents.

Lipophilicity Solubility Drug design

Ortho-Directing Group Reactivity: Lithium Carboxylate vs. Methyl Ester in Directed Metalation

Lithium 4‑chloro‑6‑methylpyridazine‑3‑carboxylate contains a lithium‑chelated carboxylate that functions as a strong ortho‑directing metalation group (DMG), as demonstrated by Mattson and Sloan for pyridazine‑3‑carboxylate systems [1]. In direct comparison, the methyl ester analog (CAS 2407962-27-8) lacks the chelating lithium cation and therefore does not promote regioselective ortho‑lithiation; its ester group merely serves as a spectator . The lithium salt enables selective functionalization ortho to the carboxylate, a transformation for which the ester counterpart is unreactive under identical low‑temperature lithiation conditions.

Directed ortho-metalation regioselectivity C–H functionalization

Chlorine as a Cross‑Coupling Handle: Comparative Reactivity of 4‑Cl in Lithium Salt vs. 4,6‑Dichloro Analog

The target compound bears a single chlorine atom at the 4‑position, enabling selective Pd‑catalyzed cross‑coupling without the over‑functionalization hazards observed with the 4,6‑dichloro analog (lithium 4,6‑dichloropyridazine‑3‑carboxylate hydrate, CAS 2245111-15-1) [1]. While the dichloro analog presents two competing sites for oxidative addition, leading to statistical product mixtures or requiring elaborate protection strategies, the monochloro lithium salt delivers a single coupling site, as evidenced by the electrochemical reduction studies of chlorinated pyridazines where monochloro derivatives exhibit two clean reduction waves, whereas dichloro derivatives show three overlapping waves indicative of complex reactivity [2].

Cross‑coupling Suzuki Buchwald-Hartwig chemoselectivity

Thermal Stability and Storage: Lithium Salt Purity Retention vs. Free Acid Sublimation Loss

The lithium salt is specified with a purity of ≥98 % and is recommended for storage under sealed, dry conditions at 2–8 °C . The free acid (mp 165–167 °C) is known to undergo slow sublimation at ambient temperature, leading to purity drift over time [1]. Although no accelerated stability study has been published for the lithium salt, the ionic character of the carboxylate salt significantly reduces vapor pressure compared to the free acid, consistent with the general class‑level behavior of lithium carboxylates exhibiting lower volatility than their parent carboxylic acids [2].

Stability storage purity

Procurement‑Critical Application Scenarios for Lithium(1+) 4‑Chloro‑6‑Methylpyridazine‑3‑Carboxylate


Kinase Inhibitor Scaffold Assembly via Sequential Lithiation–Coupling

The lithium carboxylate unit serves as an in situ ortho‑directing group, enabling selective C5‑functionalization after which the 4‑chloro handle is engaged in a subsequent Suzuki or Buchwald‑Hartwig coupling. This one‑pot diversification sequence is unachievable with the free acid (due to poor solubility) or the methyl ester (due to lack of directing ability) [1].

Agrochemical Lead Optimization Requiring Chemoselective C4‑Arylation

For stearoyl‑CoA desaturase (SCD) inhibitor programs and related agrochemical leads, the monochloro lithium salt avoids the bis‑arylation by‑products that plague the 4,6‑dichloro analog, delivering a single regiodefined coupling product with higher yield and simpler purification [2].

Pre‑Clinical Salt Screening with Controlled Lipophilicity

The predicted LogP of 0.68 and TPSA of 52.08 Ų position the lithium salt in a favorable oral‑druggability space. Procurement teams selecting this salt for early‑stage SAR can avoid the additional step of salt formation from the high‑melting free acid, thereby reducing API development timelines .

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